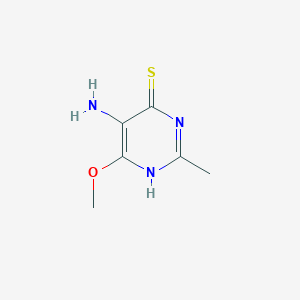
5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-4-thiouracil with methoxyamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-methylpyrimidine-4(1H)-thione: Lacks the methoxy group.
6-Methoxy-2-methylpyrimidine-4(1H)-thione: Lacks the amino group.
5-Amino-6-methoxy-4(1H)-pyrimidinone: Contains a carbonyl group instead of a thione group.
Uniqueness
5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione is unique due to the presence of both amino and methoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups may enhance its potential as a versatile intermediate in chemical synthesis and its biological activity.
Propiedades
Número CAS |
64621-21-2 |
|---|---|
Fórmula molecular |
C6H9N3OS |
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
5-amino-6-methoxy-2-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C6H9N3OS/c1-3-8-5(10-2)4(7)6(11)9-3/h7H2,1-2H3,(H,8,9,11) |
Clave InChI |
HWBDGXCQWQOFCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=S)C(=C(N1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)

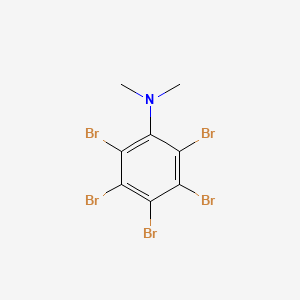
![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
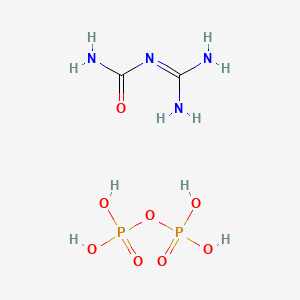
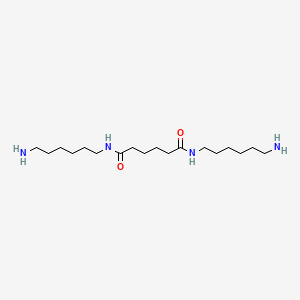
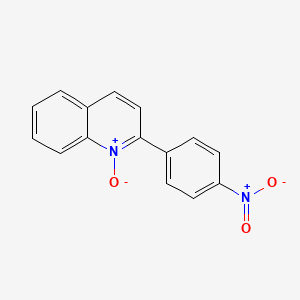
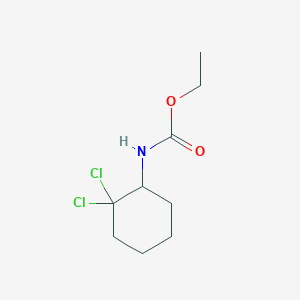
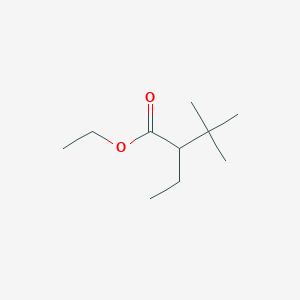
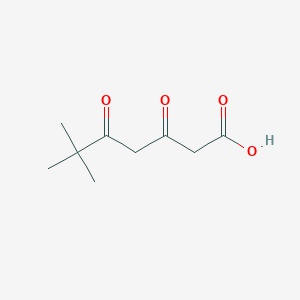
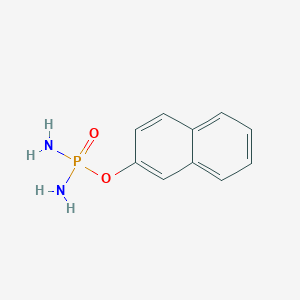
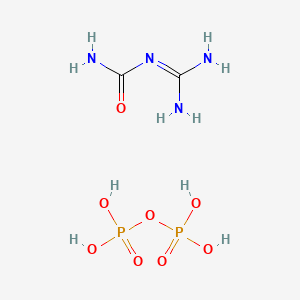
![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)
